Cas no 919736-51-9 (1-(2-Chloro-9H-purin-6-yl)-piperidine-4-carboxylic acid)

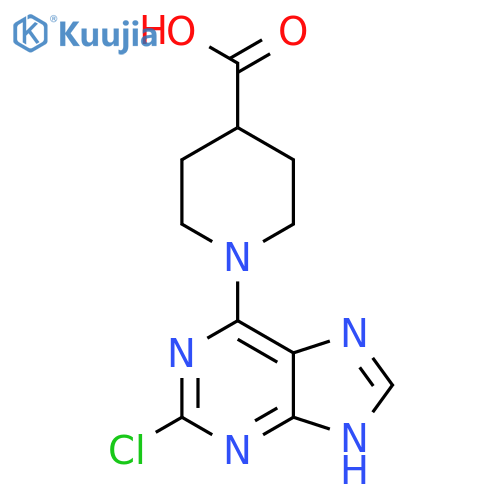

919736-51-9 structure

商品名:1-(2-Chloro-9H-purin-6-yl)-piperidine-4-carboxylic acid

CAS番号:919736-51-9

MF:C11H12ClN5O2

メガワット:281.698280334473

CID:6536135

1-(2-Chloro-9H-purin-6-yl)-piperidine-4-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 1-(2-Chloro-9H-purin-6-yl)-piperidine-4-carboxylic acid

- 4-Piperidinecarboxylic acid, 1-(2-chloro-9H-purin-6-yl)-

-

- インチ: 1S/C11H12ClN5O2/c12-11-15-8-7(13-5-14-8)9(16-11)17-3-1-6(2-4-17)10(18)19/h5-6H,1-4H2,(H,18,19)(H,13,14,15,16)

- InChIKey: UNANAGYRIFIIJZ-UHFFFAOYSA-N

- ほほえんだ: N1(C2=C3C(=NC(Cl)=N2)NC=N3)CCC(C(O)=O)CC1

じっけんとくせい

- 密度みつど: 1.582±0.06 g/cm3(Predicted)

- 酸性度係数(pKa): 4.33±0.20(Predicted)

1-(2-Chloro-9H-purin-6-yl)-piperidine-4-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| OTAVAchemicals | 3463348-100MG |

1-(2-chloro-9H-purin-6-yl)piperidine-4-carboxylic acid |

919736-51-9 | 95% | 100MG |

$150 | 2023-06-25 | |

| A2B Chem LLC | BA29868-250mg |

1-(2-chloro-9H-purin-6-yl)piperidine-4-carboxylic acid |

919736-51-9 | 95% | 250mg |

$423.00 | 2024-07-18 | |

| A2B Chem LLC | BA29868-500mg |

1-(2-chloro-9H-purin-6-yl)piperidine-4-carboxylic acid |

919736-51-9 | 95% | 500mg |

$478.00 | 2024-07-18 | |

| OTAVAchemicals | 3463348-250MG |

1-(2-chloro-9H-purin-6-yl)piperidine-4-carboxylic acid |

919736-51-9 | 95% | 250MG |

$200 | 2023-06-25 | |

| A2B Chem LLC | BA29868-100mg |

1-(2-chloro-9H-purin-6-yl)piperidine-4-carboxylic acid |

919736-51-9 | 95% | 100mg |

$367.00 | 2024-07-18 | |

| OTAVAchemicals | 3463348-500MG |

1-(2-chloro-9H-purin-6-yl)piperidine-4-carboxylic acid |

919736-51-9 | 95% | 500MG |

$250 | 2023-06-25 | |

| OTAVAchemicals | 3463348-1G |

1-(2-chloro-9H-purin-6-yl)piperidine-4-carboxylic acid |

919736-51-9 | 95% | 1G |

$300 | 2023-06-25 |

1-(2-Chloro-9H-purin-6-yl)-piperidine-4-carboxylic acid 関連文献

-

Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055

-

Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992

-

Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181

-

Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565

-

Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090

919736-51-9 (1-(2-Chloro-9H-purin-6-yl)-piperidine-4-carboxylic acid) 関連製品

- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)

- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)

- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)

- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)

- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)

- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)

- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)

- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)

- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)

- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量